molecular formula C10H12N2O B1605221 1-(3,4-Dihydroquinoxalin-1(2h)-yl)ethanone CAS No. 6639-92-5

1-(3,4-Dihydroquinoxalin-1(2h)-yl)ethanone

Cat. No.: B1605221
CAS No.: 6639-92-5
M. Wt: 176.21 g/mol
InChI Key: ULCUOMDKLGPXDF-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone typically involves the condensation of an appropriate amine with a carbonyl compound. One common method involves the reaction of 3,4-dihydroquinoxalin-2(1H)-one with ethanoyl chloride in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at low temperatures (10-15°C) .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-dione, while reduction can produce 3,4-dihydroquinoxalin-2(1H)-one derivatives .

Scientific Research Applications

1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some quinoxaline derivatives act as soluble guanylate cyclase (sGC) activators, which play a role in the nitric oxide signaling pathway. This interaction can lead to increased levels of cyclic guanosine monophosphate (cGMP), resulting in various physiological effects .

Comparison with Similar Compounds

    3,4-Dihydroquinoxalin-2(1H)-one: A closely related compound with similar biological activities.

    Quinoxaline-2,3-dione:

    4-{(4-Methylphenyl)glycyl}-3,4-dihydroquinoxalin-2(1H)-one: A compound used in radiolabeling studies.

Uniqueness: 1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone is unique due to its specific structure, which allows for diverse chemical modifications and potential applications in various fields. Its ability to undergo multiple types of reactions and form a wide range of derivatives makes it a valuable compound for research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of various derivatives with diverse biological and chemical properties.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinoxalin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-8(13)12-7-6-11-9-4-2-3-5-10(9)12/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCUOMDKLGPXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287105
Record name 1-(3,4-dihydroquinoxalin-1(2h)-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6639-92-5
Record name NSC48957
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4-dihydroquinoxalin-1(2h)-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 0.186 mole (25 g) of 1,2,3,4-tetrahydroquinoxaline is dissolved in 250 ml of ethanol and 17.6 ml of acetic anhydride is added dropwise with stirring. The solution is then diluted with 750 ml of water and basified with 1N sodium hydroxide. The solution is extracted with chloroform, the organic extracts are dried and then evaporated to provide the solid product, 1-acetyl-1,2,3,4-tetrahydroquinoxaline.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
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solvent
Reaction Step One
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17.6 mL
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Name
Quantity
750 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1,2,3,4-tetrahydroquinoxaline obtained in Reference Example 26 (360 mg) in ethanol (10 ml), acetic anhydride (254 μl) was added dropwise under ice cooling and stirred at room temperature for 10 minutes. The reaction mixture was diluted with 1M aqueous sodium hydroxide (10 ml) and extracted with chloroform. The organic layer was washed with brine and dried over anhydrous sodium sulfate. The desiccant was filtered off and the solvent was distilled off under reduced pressure to give the titled compound, i.e., 1-acetyl-1,2,3,4-tetrahydroquinoxaline (494 mg) as a brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 26
Quantity
360 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
254 μL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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